Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester
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Overview
Description
Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a chlorobenzoyl group, a trifluoromethyl group, and a pyrimidinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chlorobenzoyl chloride and 2-amino-3,3,3-trifluoropropanoic acid. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions.
Scientific Research Applications
Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The trifluoromethyl and pyrimidinylamino groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-chloro-, ethyl ester
- Propanoic acid, 2-methyl-, ethyl ester
- Propanoic acid, 2-oxo-, ethyl ester
Uniqueness
Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrimidinylamino group contributes to its biological activity. This makes the compound a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14ClF3N4O3 |
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Molecular Weight |
402.75 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyrimidin-2-ylamino)propanoate |
InChI |
InChI=1S/C16H14ClF3N4O3/c1-2-27-13(26)15(16(18,19)20,24-14-21-8-5-9-22-14)23-12(25)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
SEPGRUHGERDJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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